molecular formula C23H30ClN7O4S B609980 PF-06424439 Mesylate CAS No. 1469284-79-4

PF-06424439 Mesylate

Cat. No.: B609980
CAS No.: 1469284-79-4
M. Wt: 536.04
InChI Key: ZSTFDNQQOJUJFL-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06424439 is an orally bioavailable inhibitor of diacylglycerol acyltransferase 2 (DGAT-2;  IC50 = 14 nM). It is selective for DGAT-2 over the related acyltransferases DGAT-1, MGAT-2, and MGAT-3 (IC50s = >50 μM). PF-06424439 (0.1-10 mg/kg) reduces plasma triglyceride levels in sucrose-fed rats in a dose-dependent manner. It also reduces plasma levels of cholesterol and triglycerides as well as hepatic triglycerides in LDL receptor knockout mice fed a high-fat, high-cholesterol diet when administered at a dose of 60 mg/kg per day.
PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).

Mechanism of Action

Target of Action

PF-06424439 Mesylate, also known as PF-06424439 (methanesulfonate), is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) . DGAT2 is an enzyme that plays a crucial role in the synthesis of triglycerides, the main constituents of body fat in humans and other animals .

Mode of Action

This compound interacts with DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate . It is a slowly reversible, time-dependent inhibitor , meaning that it binds to the enzyme and inhibits its activity over time, but can eventually be displaced, allowing the enzyme to regain its function.

Biochemical Pathways

By inhibiting DGAT2, this compound disrupts the final step in the triglyceride synthesis pathway . This results in a decrease in the production of triglycerides, which are the primary form of fat storage in the body. The downstream effects of this disruption can include a reduction in body fat and improvements in markers of metabolic health .

Pharmacokinetics

The pharmacokinetic properties of this compound include moderate clearance and a short half-life . These properties suggest that the compound is metabolized and eliminated from the body at a moderate rate.

Result of Action

The primary molecular effect of this compound’s action is the reduction of triglyceride synthesis due to DGAT2 inhibition . On a cellular level, this can lead to a decrease in lipid accumulation within cells . In animal models, this compound has been shown to reduce plasma triglyceride and cholesterol levels .

Properties

IUPAC Name

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTFDNQQOJUJFL-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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